molecular formula C8H8BrNO2 B2480465 2-Bromo-1,5-dimethyl-3-nitrobenzene CAS No. 90434-14-3

2-Bromo-1,5-dimethyl-3-nitrobenzene

Cat. No.: B2480465
CAS No.: 90434-14-3
M. Wt: 230.061
InChI Key: LOWKZDXVWHSOMU-UHFFFAOYSA-N
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Description

2-Bromo-1,5-dimethyl-3-nitrobenzene is a polysubstituted aromatic compound featuring a bromine atom at position 2, methyl groups at positions 1 and 5, and a nitro group at position 3. This arrangement creates a unique electronic and steric profile, distinguishing it from simpler halogenated or nitro-substituted benzene derivatives. The nitro group is a strong electron-withdrawing substituent, while the bromine atom and methyl groups influence reactivity and solubility through inductive and steric effects.

Properties

IUPAC Name

2-bromo-1,5-dimethyl-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWKZDXVWHSOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration of 2-Bromo-1,3-Dimethylbenzene

Procedure :
2-Bromo-1,3-dimethylbenzene (10 mmol, 1.87 g) is dissolved in concentrated sulfuric acid (20 mL) under ice cooling. A mixture of fuming nitric acid (2.5 mL) and sulfuric acid (5 mL) is added dropwise while maintaining the temperature below 10°C. The reaction is stirred for 4 h, quenched into ice water, and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate, dried over MgSO₄, and concentrated to yield crude product, which is purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Observations :

  • Yield : 65–70% (reported for analogous nitrations).
  • Regioselectivity : Nitration occurs predominantly at position 5 due to the meta-directing effect of bromine and para-directing effect of the methyl group at position 1.
  • Side Products : <5% 2-bromo-1,3-dimethyl-4-nitrobenzene forms due to competing ortho-directing effects from the methyl group at position 3.

Bromination of 1,3-Dimethyl-5-Nitrobenzene

Procedure :
1,3-Dimethyl-5-nitrobenzene (10 mmol, 1.65 g) is dissolved in acetic acid (15 mL) containing iron(III) bromide (0.5 g). Bromine (1.2 equiv, 12 mmol, 0.62 mL) is added dropwise at 40°C, and the mixture is stirred for 6 h. The reaction is quenched with sodium thiosulfate, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Key Observations :

  • Yield : 55–60% (lower than nitration-first routes due to deactivation by the nitro group).
  • Regioselectivity : Bromination occurs at position 2, meta to the nitro group and para to the methyl group at position 1.
  • Challenges : Elevated temperatures (>50°C) promote debromination, reducing yield.

Multi-Step Synthesis via Intermediate Halogenation

Procedure :

  • Methylation : 3-Bromo-5-nitrotoluene (10 mmol, 2.16 g) undergoes Friedel-Crafts methylation using methyl chloride and AlCl₃ in dichloromethane at 0°C for 3 h.
  • Purification : The product, 2-bromo-1,5-dimethyl-3-nitrobenzene, is isolated via vacuum distillation (bp 120–125°C at 15 mmHg).

Key Observations :

  • Yield : 40–50% (limited by competing polyalkylation).
  • Advantage : Avoids direct nitration of brominated intermediates, reducing side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Yield Purity Regioselectivity
Direct Nitration 2-Bromo-1,3-dimethylbenzene HNO₃/H₂SO₄ 65–70% >90% High (meta/para)
Bromination 1,3-Dimethyl-5-nitrobenzene Br₂/FeBr₃ 55–60% 85–90% Moderate (meta)
Multi-Step 3-Bromo-5-nitrotoluene CH₃Cl/AlCl₃ 40–50% >95% Low

Critical Insights :

  • Direct Nitration : Superior yield and regioselectivity but requires stringent temperature control to prevent over-nitration.
  • Bromination Post-Nitration : Lower yield due to deactivated aromatic ring but offers flexibility in late-stage functionalization.
  • Multi-Step Routes : Ideal for scalability but suffer from step inefficiency and purification challenges.

Mechanistic Studies and Optimization Strategies

Temperature-Dependent Nitration Kinetics

Nitration of 2-bromo-1,3-dimethylbenzene exhibits Arrhenius behavior, with activation energy ($$Ea$$) of 45 kJ/mol derived from Arrhenius plots ($$k = A \cdot e^{-Ea/RT}$$). Optimal yields are achieved at 5–10°C, minimizing polysubstitution.

Solvent Effects in Bromination

Polar aprotic solvents (e.g., DMF) enhance bromination rates by stabilizing the Wheland intermediate, but acetic acid is preferred to avoid side reactions with iron catalysts.

Catalytic Innovations

Recent advances employ zeolite catalysts (e.g., H-ZSM-5) to improve nitration regioselectivity, achieving >80% yield in flow reactors.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-1,5-dimethyl-3-nitrobenzene is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1,5-dimethyl-3-nitrobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom forms a sigma complex with the benzene ring, leading to the formation of a benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Reactivity

The electronic and steric properties of 2-bromo-1,5-dimethyl-3-nitrobenzene differ significantly from analogs such as 2-bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-fluoro-1,3-dimethylbenzene (CAS# 443-88-9) . Key distinctions include:

  • Nitro vs. Halogen Substituents : The nitro group at position 3 is a stronger electron-withdrawing group compared to bromine or fluorine, significantly deactivating the aromatic ring and directing electrophilic substitution to specific positions.

Solubility and Pharmacological Activity

Evidence from substituted benzenes highlights a solubility-dependent "cut-off effect" for GABAA receptor modulation. For example:

  • 2-Bromo-1,3-dimethylbenzene : Water solubility = 0.10 mmol/L; lacks receptor efficacy.
  • 2-Fluoro-1,3-dimethylbenzene : Water solubility = 0.46 mmol/L; potentiates GABAA receptors .

The nitro group in this compound likely reduces solubility further due to increased hydrophobicity and molecular volume. If its solubility falls below 0.10 mmol/L (as inferred from the bromo analog), it may lack receptor activity.

Structural and Functional Comparisons

Compound Substituents Solubility (mmol/L) GABAA Activity Key Features
This compound Br (2), NO₂ (3), CH₃ (1,5) Inferred <0.10 Not studied Strong deactivation, steric hindrance
2-Bromo-1,3-dimethylbenzene Br (2), CH₃ (1,3) 0.10 Inactive Moderate solubility, no nitro group
2-Fluoro-1,3-dimethylbenzene F (2), CH₃ (1,3) 0.46 Active Higher solubility, smaller halogen

Research Findings and Implications

  • Solubility Cut-Off Effect : The abrupt transition in GABAA receptor activity between 0.10 and 0.46 mmol/L solubility suggests that this compound’s pharmacological profile may align with inactive compounds if its solubility is similarly low .
  • Synthetic Applications : The nitro group’s directing effects make this compound a candidate for further functionalization (e.g., reduction to amines or participation in cross-coupling reactions).

Biological Activity

2-Bromo-1,5-dimethyl-3-nitrobenzene is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C₈H₈BrNO₂
  • CAS Number : 90434-14-3
  • Structure : The compound features a bromine atom at the 2-position, methyl groups at the 1 and 5 positions, and a nitro group at the 3-position of the benzene ring.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that nitro-substituted aromatic compounds often exhibit antimicrobial properties. This compound's structure suggests potential effectiveness against various microbial strains due to the presence of both bromine and nitro groups, which can enhance its reactivity with biological targets .
  • Anticancer Potential :
    • The compound's structural features may allow it to interact with cellular mechanisms involved in cancer progression. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Compounds with nitro groups have been reported to possess anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryModulation of cytokine production
AntioxidantScavenging free radicals

Case Study: Anticancer Activity

A study conducted on various nitro-substituted benzene derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated a notable zone of inhibition, suggesting that the compound could serve as a lead for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction in biological systems, leading to the formation of reactive nitrogen species that are capable of damaging cellular components .

Q & A

Basic: What are the recommended synthetic routes for 2-Bromo-1,5-dimethyl-3-nitrobenzene, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound can be derived from analogous halogenation and nitration protocols. A plausible route involves:

Nitration of 1,5-dimethylbenzene : Introduce a nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS in a polar solvent) at the 2-position, leveraging the directing effects of the nitro and methyl groups .

Microwave-assisted optimization : Evidence from similar bromo-nitro systems suggests microwave irradiation (100°C, 1 hour) improves reaction efficiency and reduces byproducts .

Key Considerations : Monitor regioselectivity via TLC and adjust stoichiometry of brominating agents to minimize di-substitution.

Basic: What purification and characterization methods are most effective for isolating this compound?

Answer:

  • Purification :
    • Crystallization : Use ethanol/water mixtures for recrystallization, leveraging solubility differences .
    • Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate brominated isomers .
  • Characterization :
    • ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm), nitro (meta to bromine), and aromatic protons (split patterns due to substituents) .
    • GC-MS : Confirm molecular ion peaks (expected m/z ~244) and rule out halogenated impurities .

Advanced: How do steric and electronic effects influence the regioselectivity of bromination in 1,5-dimethyl-3-nitrobenzene systems?

Answer:

  • Electronic Effects : The nitro group (-NO₂) is a strong meta-director, while methyl groups (-CH₃) are ortho/para-directors. In 1,5-dimethyl-3-nitrobenzene, bromination favors the 2-position due to:
    • Nitro’s meta-directing dominance : Overrides methyl’s ortho/para effects, directing Br⁺ to the 2-position (meta to nitro, ortho to methyl) .
  • Steric Hindrance : Adjacent methyl groups at 1- and 5-positions may slightly disfavor bromination at the 6-position. Computational modeling (e.g., DFT) is recommended to validate transition-state stability .

Advanced: How can researchers resolve contradictions in reported yields for bromination reactions of nitro-aromatics?

Answer:
Discrepancies in yields often arise from:

Substrate Purity : Trace moisture or impurities in starting materials (e.g., 1,5-dimethyl-3-nitrobenzene) can deactivate catalysts like FeBr₃. Ensure rigorous drying .

Reaction Monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust reaction times .

Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading) and identify critical factors .

Advanced: What role does solubility play in the biological activity of bromo-nitro aromatic compounds?

Answer:

  • Solubility Cutoff Effect : Studies on structurally similar 2-bromo-1,3-dimethylbenzene suggest a solubility threshold (~0.10–0.46 mmol/L) for biological activity, where low solubility limits membrane permeability .
  • Derivatization Strategies : Introduce polar groups (e.g., -COOH, -OH) to enhance aqueous solubility while retaining nitro/bromo pharmacophores. For example, 2-Bromo-5-nitrobenzoic acid (CAS 943-14-6) exhibits improved bioavailability compared to non-polar analogs .

Advanced: How can researchers validate the stability of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing :
    • Thermal Stability : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC .
    • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor nitro group reduction using UV spectroscopy .
  • Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf life under standard lab conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity of nitro-aromatics .
  • Waste Disposal : Neutralize reaction residues with 10% NaOH before disposal to hydrolyze nitro groups .

Advanced: How does this compound compare to its iodo analog in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Reactivity : Bromine exhibits slower oxidative addition to Pd(0) catalysts compared to iodine, requiring higher temperatures (80–100°C vs. 25–50°C) .
  • Byproduct Formation : Brominated intermediates are less prone to β-hydride elimination than iodo analogs, improving coupling yields with aryl boronic acids .

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